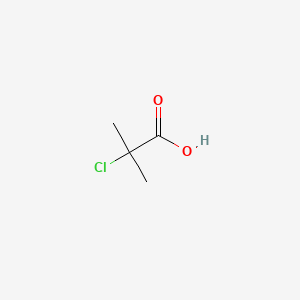

2-Chloro-2-methylpropanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO2/c1-4(2,5)3(6)7/h1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYCXCBCDXVFXNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208125 | |

| Record name | 2-Chloro-2-methylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-58-1 | |

| Record name | 2-Chloro-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-2-methylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-2-methylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-2-methylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-2-METHYLPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA5DA6ETV5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-2-methylpropanoic Acid

CAS Number: 594-58-1 Synonyms: α-Chloroisobutyric acid, 2-Chloro-2-methylpropionic acid

This technical guide provides a comprehensive overview of 2-Chloro-2-methylpropanoic acid, a key intermediate in various chemical syntheses. It is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development. This document details its physicochemical properties, synthesis, chemical reactivity, and applications, with a focus on experimental procedures and data presentation.

Physicochemical Properties

This compound is a halogenated carboxylic acid.[1] Its physical state is typically a colorless to pale yellow liquid or a low-melting solid with a pungent odor.[1] It is soluble in water and common organic solvents.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 594-58-1 | [2] |

| Molecular Formula | C₄H₇ClO₂ | [1][2] |

| Molecular Weight | 122.55 g/mol | [1][2] |

| Melting Point | 27-31 °C | [3] |

| Boiling Point | 77 °C at 10 mmHg | [4] |

| Density | 1.249 g/mL at 25 °C | [4] |

| InChI Key | MYCXCBCDXVFXNE-UHFFFAOYSA-N | [1][2] |

| SMILES | CC(C)(C(=O)O)Cl | [2] |

| Topological Polar Surface Area | 37.3 Ų | [2][5] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through the alpha-halogenation of isobutyric acid. The Hell-Volhard-Zelinsky reaction is a classic method for this transformation.

Experimental Protocol: Synthesis via Hell-Volhard-Zelinsky Reaction

Objective: To synthesize this compound from isobutyric acid.

Materials:

-

Isobutyric acid

-

Thionyl chloride (SOCl₂) or Phosphorus trichloride (PCl₃)

-

Chlorine (Cl₂) gas

-

Anhydrous conditions

-

Round-bottom flask with reflux condenser and gas inlet

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Acid Chloride Formation: In a round-bottom flask, place isobutyric acid and a catalytic amount of red phosphorus or a stoichiometric amount of PCl₃. Slowly add thionyl chloride while stirring in a fume hood. Heat the mixture gently under reflux until the evolution of HCl and SO₂ gas ceases. This forms the intermediate, isobutyryl chloride.

-

Chlorination: While maintaining a gentle reflux, bubble dry chlorine gas through the isobutyryl chloride mixture. The reaction is typically irradiated with UV light to facilitate radical chlorination at the alpha-position. Monitor the reaction progress by gas chromatography (GC) or ¹H NMR to observe the formation of the desired product.

-

Hydrolysis: Once the chlorination is complete, cool the reaction mixture. Slowly and carefully add water to the flask to hydrolyze the 2-chloro-2-methylpropanoyl chloride to this compound. This step is highly exothermic and will release HCl gas.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Caption: Synthesis of this compound.

Chemical Reactivity and Applications

The presence of both a carboxylic acid and a tertiary alkyl chloride makes this molecule a versatile building block in organic synthesis. It serves as a precursor in the production of herbicides and pharmaceuticals.[1][6]

Application in Herbicide Synthesis

This compound is used in the preparation of substituted thiophenyluracils, which are known to possess herbicidal properties.[6] The reaction typically involves the esterification of the carboxylic acid followed by nucleophilic substitution of the chlorine atom.

Caption: Role as a building block in herbicide synthesis.

Spectroscopic Characterization

Characterization of this compound is typically performed using NMR, IR, and mass spectrometry.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | A singlet for the two methyl groups (approx. 1.8 ppm). A broad singlet for the carboxylic acid proton (highly variable, >10 ppm). |

| ¹³C NMR | A signal for the methyl carbons (approx. 30 ppm), a signal for the quaternary carbon bearing the chlorine (approx. 70 ppm), and a signal for the carbonyl carbon (approx. 175 ppm). |

| IR Spectroscopy | A broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹). A sharp C=O stretch (approx. 1700 cm⁻¹). A C-Cl stretch (approx. 600-800 cm⁻¹). |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z 122 and 124 in a ~3:1 ratio, characteristic of a single chlorine atom. Fragmentation would likely show loss of Cl (m/z 87) and COOH (m/z 77). |

Experimental Protocol: Compound Characterization

Objective: To confirm the structure and purity of synthesized this compound.

Materials:

-

Synthesized product

-

Deuterated chloroform (CDCl₃) or DMSO-d₆ for NMR

-

KBr pellets or salt plates for IR

-

GC-MS system

Procedure:

-

NMR Spectroscopy: Dissolve a small sample of the product in an appropriate deuterated solvent. Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and assess purity.

-

IR Spectroscopy: Place a thin film of the liquid sample between salt plates or prepare a KBr pellet if the sample is solid. Obtain the IR spectrum to identify key functional groups.

-

Mass Spectrometry: Inject a dilute solution of the sample into a GC-MS system to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Caption: Workflow for analytical characterization.

Safety and Toxicology

This compound is a hazardous substance and must be handled with appropriate safety precautions.[1]

Table 3: GHS Hazard Information

| Hazard Code | Description | Source |

| H302 | Harmful if swallowed | [2] |

| H315 | Causes skin irritation | [2] |

| H318 | Causes serious eye damage | [2] |

| H332 | Harmful if inhaled | [2] |

| H412 | Harmful to aquatic life with long lasting effects | [2] |

It is imperative to use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this chemical.[1] All work should be conducted in a well-ventilated fume hood.[1] Exposure can cause irritation to the skin, eyes, and respiratory system.[1]

References

- 1. CAS 594-58-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C4H7ClO2 | CID 68987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 594-58-1 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. chemscene.com [chemscene.com]

- 6. 2-chloro-2-methylpropionic acid | 594-58-1 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-2-methylpropanoic acid, a valuable building block in organic synthesis. This document details the most plausible synthetic route, experimental protocols, and relevant quantitative data, tailored for professionals in research and development.

Introduction

This compound, also known as α-chloroisobutyric acid, is a halogenated carboxylic acid with significant applications in the synthesis of various organic compounds, including pharmaceuticals and herbicides. Its structure, featuring a chlorine atom at the alpha position to the carboxyl group, makes it a reactive intermediate for further chemical modifications.

Core Synthesis Pathway: Hell-Volhard-Zelinsky Reaction

The most prominent and well-established method for the α-halogenation of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2] This reaction facilitates the substitution of an α-hydrogen of a carboxylic acid with a halogen. In the context of synthesizing this compound, the starting material is 2-methylpropanoic acid (isobutyric acid).

The overall transformation is as follows:

2-Methylpropanoic Acid → this compound

The reaction typically proceeds via an acid halide intermediate, which is formed in situ. For chlorination, a chlorinating agent such as chlorine gas is used in the presence of a phosphorus catalyst, like phosphorus trichloride (PCl₃) or red phosphorus.

Reaction Mechanism

The mechanism of the Hell-Volhard-Zelinsky reaction for the chlorination of 2-methylpropanoic acid can be summarized in the following steps:

-

Formation of the Acid Chloride: 2-Methylpropanoic acid reacts with the phosphorus trihalide (formed in situ from red phosphorus and chlorine, or added directly) to form 2-methylpropanoyl chloride.

-

Enolization: The 2-methylpropanoyl chloride tautomerizes to its enol form.

-

α-Chlorination: The enol tautomer, being electron-rich at the α-carbon, reacts with chlorine to introduce a chlorine atom at the alpha position, forming 2-chloro-2-methylpropanoyl chloride.

-

Hydrolysis: The resulting 2-chloro-2-methylpropanoyl chloride is then hydrolyzed during the workup to yield the final product, this compound.

Experimental Protocols

Synthesis of this compound from 2-Methylpropanoic Acid

Materials:

-

2-Methylpropanoic acid (Isobutyric acid)

-

Red phosphorus

-

Chlorine gas

-

Water

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Gas inlet tube

-

Dropping funnel

-

Heating mantle with a stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a dropping funnel, place 2-methylpropanoic acid and a catalytic amount of red phosphorus.

-

Chlorination: While stirring, slowly bubble chlorine gas through the mixture. The reaction is typically initiated by gentle heating. The reaction progress can be monitored by the disappearance of the red phosphorus and changes in the reaction mixture's color and density.

-

Formation of Acid Chloride: The reaction will form 2-chloro-2-methylpropanoyl chloride as an intermediate.

-

Hydrolysis (Work-up): Once the reaction is deemed complete, the crude 2-chloro-2-methylpropanoyl chloride is carefully and slowly added to an excess of cold water with vigorous stirring. This will hydrolyze the acid chloride to the desired this compound.

-

Extraction: The aqueous mixture is then extracted several times with a suitable organic solvent like dichloromethane.

-

Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude this compound can be further purified by distillation under reduced pressure.

Safety Precautions: This reaction involves hazardous materials, including chlorine gas and phosphorus compounds, and should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Quantitative Data

Quantitative data for the specific synthesis of this compound is scarce in the public domain. However, data from related α-chloroalkanoic acid syntheses can provide an expected range for yield and purity.

| Parameter | Expected Value | Notes |

| Yield | 60-80% | The yield can be influenced by reaction conditions such as temperature, reaction time, and the efficiency of the work-up procedure. |

| Purity | >95% | Purity is typically determined after purification by distillation. Purity can be assessed using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. |

| Boiling Point | Not available | The boiling point of the final product under reduced pressure is a key parameter for its purification and identification. |

| Melting Point | Not available | The melting point can be used as an indicator of purity for the solid product. |

Mandatory Visualizations

Signaling Pathway: Hell-Volhard-Zelinsky Reaction Mechanism

References

A Technical Guide to the Spectral Analysis of 2-Chloro-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 2-chloro-2-methylpropanoic acid (C₄H₇ClO₂). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectral characteristics based on established principles of spectroscopy and data from analogous structures. It also includes detailed experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound across various analytical techniques. These predictions are derived from the known effects of the functional groups present in the molecule: a carboxylic acid, a quaternary carbon, and a tertiary alkyl chloride.

Table 1: Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, featuring two main signals.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.8 - 2.2 | Singlet | 6H | -CH₃ | The two methyl groups are chemically equivalent and are deshielded by the adjacent chlorine atom and carboxylic acid group. |

| ~10 - 13 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid typically appears as a broad signal in this downfield region and is exchangeable with D₂O.[1][2] |

Table 2: Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show three distinct signals, corresponding to the three unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~25 - 35 | Primary (CH₃) | C3, C4 | The equivalent methyl carbons are shifted downfield due to the proximity of the electronegative chlorine and carbonyl group. |

| ~65 - 75 | Quaternary (C) | C2 | This quaternary carbon is significantly deshielded by the directly attached chlorine atom and the carboxyl group.[3][4][5] |

| ~175 - 185 | Quaternary (C=O) | C1 | The carbonyl carbon of a saturated aliphatic carboxylic acid typically resonates in this downfield region.[6][7] |

Table 3: Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid functional group.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Description |

| 2500 - 3300 | O-H stretch | A very broad and strong absorption band, characteristic of the hydrogen-bonded carboxylic acid dimer.[6][8][9][10][11] |

| ~1710 | C=O stretch | A strong and sharp absorption, typical for the carbonyl group of a saturated carboxylic acid dimer.[6][8][9][10][11] |

| ~1210-1320 | C-O stretch | A medium to strong absorption.[10] |

| ~700-800 | C-Cl stretch | A weak to medium absorption. |

Table 4: Predicted Mass Spectrometry (MS) Data

In electron ionization mass spectrometry (EI-MS), the molecular ion peak is expected. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

| m/z Value | Interpretation | Rationale |

| 122/124 | [M]⁺ | Molecular ion peak, showing the isotopic pattern for one chlorine atom. |

| 107/109 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 87 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 77 | [M - COOH]⁺ | Loss of the carboxyl group.[12] |

| 45 | [COOH]⁺ | Carboxyl fragment.[12] |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

To confirm the carboxylic acid proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -COOH peak should disappear.[1]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 250 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C and the presence of a quaternary carbon.[3]

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum to identify functional groups.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample with dry potassium bromide (KBr) in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet.

-

Place the sample in the spectrometer and record the spectrum.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent, such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

-

Acquisition:

-

Introduce the sample into the ion source.

-

The standard electron energy for EI is 70 eV.

-

The mass analyzer will separate the resulting ions based on their mass-to-charge ratio (m/z).

-

The detector will record the abundance of each ion.

-

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis and structure elucidation of a compound like this compound.

Caption: Logical workflow for spectral analysis and structure elucidation.

References

- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13Carbon NMR [chem.ch.huji.ac.il]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. che.hw.ac.uk [che.hw.ac.uk]

- 8. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 9. echemi.com [echemi.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the FTIR Analysis of 2-Chloroisobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 2-chloroisobutyric acid. This document details the expected vibrational modes, presents a structured summary of characteristic infrared absorptions, outlines detailed experimental protocols for sample analysis, and includes visualizations to aid in understanding the molecular structure and analytical workflow.

Introduction to 2-Chloroisobutyric Acid

2-Chloroisobutyric acid, also known as 2-chloro-2-methylpropanoic acid, is a halogenated carboxylic acid with the chemical formula C₄H₇ClO₂. Its structure features a carboxylic acid functional group and a chlorine atom attached to the tertiary carbon of the isobutyl group. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. FTIR spectroscopy is a powerful analytical technique for the characterization and quality control of 2-chloroisobutyric acid by identifying its key functional groups and providing a unique spectral fingerprint.

Expected Vibrational Analysis of 2-Chloroisobutyric Acid

Table 1: Expected FTIR Peak Assignments for 2-Chloroisobutyric Acid

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3300 - 2500 | O-H stretching (hydrogen-bonded) | Carboxylic Acid (-COOH) | Strong, Broad |

| 2990 - 2940 | C-H stretching (asymmetric) | Methyl (-CH₃) | Medium to Strong |

| 2880 - 2860 | C-H stretching (symmetric) | Methyl (-CH₃) | Medium |

| 1760 - 1690 | C=O stretching | Carboxylic Acid (-COOH) | Strong |

| 1470 - 1450 | C-H bending (asymmetric) | Methyl (-CH₃) | Medium |

| 1390 - 1370 | C-H bending (symmetric) | Methyl (-CH₃) | Medium |

| 1320 - 1210 | C-O stretching | Carboxylic Acid (-COOH) | Strong |

| 950 - 910 | O-H bending (out-of-plane) | Carboxylic Acid (-COOH) | Medium, Broad |

| 800 - 600 | C-Cl stretching | Alkyl Halide (-CCl) | Medium to Strong |

Molecular Structure and Key Functional Groups

The diagram below illustrates the molecular structure of 2-chloroisobutyric acid, highlighting the principal functional groups that give rise to its characteristic infrared spectrum.

Caption: Key functional groups in 2-chloroisobutyric acid.

Experimental Protocols for FTIR Analysis

The acquisition of a high-quality FTIR spectrum of 2-chloroisobutyric acid can be achieved using several standard sampling techniques. Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods are commonly employed for solid samples.

Attenuated Total Reflectance (ATR) Method

This is often the simplest and fastest method for obtaining an FTIR spectrum of a solid or liquid sample.

Methodology:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its startup diagnostics.

-

Background Spectrum:

-

Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

Allow the solvent to fully evaporate.

-

Acquire a background spectrum to account for atmospheric and instrumental interferences.

-

-

Sample Application:

-

Place a small amount of 2-chloroisobutyric acid powder directly onto the center of the ATR crystal.

-

Lower the press arm to apply consistent pressure, ensuring good contact between the sample and the crystal surface.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The collected interferogram is automatically Fourier-transformed by the instrument software to produce the infrared spectrum.

-

If necessary, perform a baseline correction and an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.

-

-

Cleaning: Thoroughly clean the ATR crystal and press arm after analysis.

Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the solid sample in a transparent matrix of KBr.

Methodology:

-

Sample Preparation:

-

Weigh approximately 1-2 mg of 2-chloroisobutyric acid and 100-200 mg of dry, spectroscopic grade KBr powder.

-

Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The grinding helps to reduce scattering of the infrared radiation.

-

-

Pellet Formation:

-

Transfer a portion of the mixture to a pellet die.

-

Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes to form a thin, transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum with an empty sample holder.

-

Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will process the interferogram to generate the final spectrum.

-

Perform a baseline correction if needed.

-

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the FTIR analysis of a solid sample like 2-chloroisobutyric acid using the ATR method.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

solubility of 2-Chloro-2-methylpropanoic acid in organic solvents

An In-depth Technical Guide on the Solubility of 2-Chloro-2-methylpropanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

This compound, also known as 2-chloroisobutyric acid, is a halogenated carboxylic acid with the chemical formula C4H7ClO2.[1][2] Its structure, featuring both a polar carboxylic acid group and a nonpolar alkyl halide moiety, suggests a degree of solubility in a range of organic solvents. Understanding its solubility is critical for a variety of applications, including organic synthesis, reaction kinetics, purification processes, and formulation development in the pharmaceutical industry.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H7ClO2 | [1][2][3] |

| Molecular Weight | 122.55 g/mol | [2][3][4] |

| CAS Number | 594-58-1 | [4][5][6] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | 31 °C | [6] |

| Boiling Point | 193 °C at 760 mmHg | [7] |

| Density | 1.217 g/cm³ | [7] |

Solubility of this compound in Organic Solvents

The principle of "like dissolves like" governs the solubility of this compound. The polar carboxylic acid group allows for hydrogen bonding and dipole-dipole interactions with polar solvents, while the nonpolar alkyl portion interacts favorably with nonpolar solvents through van der Waals forces. Consequently, it is expected to be soluble in a range of organic solvents.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative data for the solubility of this compound in various organic solvents. The following table is provided as a template for recording experimentally determined solubility values.

| Solvent | Chemical Formula | Polarity Index | Solubility at 25°C ( g/100 mL) |

| Methanol | CH3OH | 5.1 | Data not available |

| Ethanol | C2H5OH | 4.3 | Data not available |

| Acetone | C3H6O | 5.1 | Data not available |

| Ethyl Acetate | C4H8O2 | 4.4 | Data not available |

| Dichloromethane | CH2Cl2 | 3.1 | Data not available |

| Toluene | C7H8 | 2.4 | Data not available |

| Hexane | C6H14 | 0.1 | Data not available |

| Diethyl Ether | C4H10O | 2.8 | Data not available |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled water bath or shaker

-

Vials with screw caps

-

Spatula

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

Oven

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a known volume (e.g., 10 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the vials to stand undisturbed in the constant temperature bath for at least 4 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a pipette.

-

Immediately filter the withdrawn sample through a 0.45 µm syringe filter into a pre-weighed, dry volumetric flask to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered solution.

-

Place the volumetric flask in a fume hood and allow the solvent to evaporate slowly at room temperature or in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent has completely evaporated, place the flask in an oven at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent.

-

Cool the flask to room temperature in a desiccator and weigh it on the analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask from the final constant weight.

-

Determine the solubility in g/100 mL using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of solvent (mL)) x 100

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not widely published, this guide provides the necessary theoretical background and a robust experimental protocol for its determination. The provided framework for data presentation and the detailed methodology will aid researchers in generating reliable solubility data, which is essential for the effective application of this compound in research and development. The principles of chemical structure and polarity remain the primary indicators for predicting its solubility behavior in different organic media.

References

- 1. CAS 594-58-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C4H7ClO2 | CID 68987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-chloro-2-methylpropionic acid | 594-58-1 [chemicalbook.com]

- 6. This compound [stenutz.eu]

- 7. 2-chloro-2-methylpropionic acid | CAS#:594-58-1 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to 2-Chloro-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-2-methylpropanoic acid, a halogenated carboxylic acid with applications in organic synthesis and potential relevance in drug discovery. This document details its chemical properties, synonyms, synthesis protocols, and explores its potential biological activities, offering a valuable resource for professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Synonyms

This compound is a synthetic compound that is also known by several other names in scientific literature and chemical databases. Proper identification is crucial for accurate research and sourcing.

Common Synonyms:

-

2-Chloroisobutyric acid[1]

-

α-Chloroisobutyric acid[1]

-

2-Chloro-2-methylpropionic acid[1]

-

Chlorodimethylacetic acid

-

Propanoic acid, 2-chloro-2-methyl-[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in reactions, and for predicting its behavior in biological systems. The quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₇ClO₂ | [1] |

| Molecular Weight | 122.55 g/mol | [1] |

| CAS Number | 594-58-1 | |

| Appearance | Colorless to pale yellow liquid or powder | [1] |

| Odor | Pungent | [1] |

| Boiling Point | 193 °C at 760 mmHg | |

| Melting Point | Not available | |

| Density | 1.217 g/cm³ | |

| Solubility | Soluble in water and organic solvents | [1] |

| pKa | Not available | |

| LogP | 1.08840 |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through the chlorination of isobutyric acid. The following protocol is a representative method based on established chemical principles.

Objective: To synthesize this compound via direct chlorination of isobutyric acid.

Materials:

-

Isobutyric acid (2-methylpropanoic acid)

-

Thionyl chloride (SOCl₂)

-

N-Chlorosuccinimide (NCS)

-

Benzoyl peroxide (initiator)

-

Dichloromethane (solvent)

-

Sodium bicarbonate (aqueous solution)

-

Anhydrous magnesium sulfate

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isobutyric acid in an excess of thionyl chloride. Gently reflux the mixture for 2 hours to ensure the complete conversion to isobutyryl chloride. The excess thionyl chloride can be removed by distillation.

-

Chlorination: To the crude isobutyryl chloride, add N-Chlorosuccinimide and a catalytic amount of benzoyl peroxide in dichloromethane. Reflux the mixture under an inert atmosphere for 4-6 hours. The reaction progress can be monitored by gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude 2-chloro-2-methylpropionyl chloride is then carefully hydrolyzed by the slow addition of water.

-

Isolation: The final product, this compound, is then extracted with a suitable organic solvent, dried, and purified by vacuum distillation.

Safety Precautions: This synthesis involves corrosive and hazardous reagents. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Potential Biological Activity and Signaling Pathways

While direct studies on the biological signaling pathways of this compound are limited, its structural similarity to other branched-chain fatty acids suggests potential involvement in metabolic regulation, particularly in lipid metabolism. Branched-chain fatty acids have been shown to modulate immune and inflammatory pathways and can act as ligands for peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose homeostasis.

Based on this, a plausible hypothesis is that this compound could act as a PPARα agonist. PPARα activation leads to the transcription of genes involved in fatty acid oxidation, thereby potentially influencing lipid levels.

Proposed Signaling Pathway

The following diagram illustrates the hypothetical signaling pathway of this compound as a PPARα agonist.

Experimental Workflow for Investigating Biological Activity

To investigate the proposed biological activity, a structured experimental workflow is necessary. The following diagram outlines a potential workflow to assess the impact of this compound on lipid metabolism in a cellular model.

Conclusion

This compound is a versatile chemical intermediate with well-defined physicochemical properties. While its primary applications have been in chemical synthesis, its structural characteristics suggest a potential role in modulating metabolic pathways. The provided synthesis protocol offers a reliable method for its preparation, and the proposed biological signaling pathway and experimental workflow serve as a foundation for future research into its pharmacological effects. This guide provides essential information for researchers and drug development professionals interested in exploring the potential of this and related compounds.

References

Unveiling 2-Chloroisobutyric Acid: A Technical Guide to its Discovery and Scientific Journey

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery, history, and key scientific milestones of 2-chloroisobutyric acid, a significant molecule in organic synthesis. From its early preparations in the late 19th and early 20th centuries to its role as a crucial intermediate in the pharmaceutical industry, this document provides a comprehensive overview for researchers and professionals in drug development.

Discovery and Historical Context

The first documented synthesis of 2-chloroisobutyric acid, also known as α-chloroisobutyric acid or 2-chloro-2-methylpropanoic acid, can be traced back to the late 19th and early 20th centuries. Early investigations into the chlorination of isobutyric acid and its derivatives laid the groundwork for its isolation and characterization.

One of the earliest documented methods of preparing 2-chloroisobutyric acid was described by Ostropjatow in 1907. This synthesis involved the reaction of trichlorotrimethylcarbinol with potassium hydroxide. This early work was crucial in establishing the fundamental chemistry of this chlorinated carboxylic acid.

Further developments in synthetic methodologies occurred throughout the 20th century, driven by the compound's utility as a chemical intermediate. A notable example is a method patented in 1957, which describes the synthesis of α-chloroisobutyric acid from 1,1,1-trichloro-2-methyl-2-propanol using a hydrated aluminum chloride catalyst.[1] This highlights the ongoing interest in efficient production methods for this valuable compound.

Physicochemical Properties

2-Chloroisobutyric acid is a colorless to pale yellow solid or liquid with a pungent odor.[2] It is soluble in water and organic solvents. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H7ClO2 | [2][3] |

| Molecular Weight | 122.55 g/mol | [2] |

| Melting Point | 31 °C | |

| Boiling Point | 118 °C at 50 mmHg | |

| Density | 1.190 g/mL at 20 °C | [4] |

| CAS Number | 594-58-1 | [2] |

Spectroscopic Data

The structural identification of 2-chloroisobutyric acid is confirmed through various spectroscopic techniques.

| Technique | Key Data |

| ¹H NMR | δ (ppm): 1.85 (s, 6H), 12.5 (s, 1H) |

| ¹³C NMR | δ (ppm): 29.5, 65.5, 176.0 |

| IR (Infrared) | ν (cm⁻¹): ~2950 (O-H), ~1710 (C=O), ~750 (C-Cl) |

| Mass Spec (GC-MS) | m/z: 122 (M+), 85, 63, 45 |

Key Experimental Protocols

Synthesis of 2-Chloroisobutyric Acid via Trichlorotrimethylcarbinol (adapted from Ostropjatow, 1907)

Principle: This method involves the alkaline hydrolysis of trichlorotrimethylcarbinol.

Materials:

-

Trichlorotrimethylcarbinol

-

Potassium Hydroxide (10% aqueous solution)

-

Hydrochloric Acid (for acidification)

-

Diethyl ether

Procedure:

-

A 10% aqueous solution of potassium hydroxide is gradually added to trichlorotrimethylcarbinol with cooling.

-

The reaction mixture is stirred until the reaction is complete.

-

The solution is then acidified with hydrochloric acid.

-

The resulting 2-chloroisobutyric acid is extracted with diethyl ether.

-

The etheral solution is dried over anhydrous sodium sulfate.

-

The solvent is removed by distillation to yield the crude product.

-

Further purification can be achieved by vacuum distillation.

Synthesis of α-Chloroisobutyric Acid from 1,1,1-Trichloro-2-methyl-2-propanol (based on US Patent 2,777,876)[1]

Principle: This method utilizes a Lewis acid catalyst to facilitate the rearrangement and hydrolysis of the starting material.

Materials:

-

1,1,1-trichloro-2-methyl-2-propanol

-

Anhydrous aluminum chloride

-

Water

-

Nitro-aromatic hydrocarbon (solvent)

-

Ice

-

Concentrated hydrochloric acid

-

Diethyl ether

Procedure:

-

A mixture of anhydrous aluminum chloride and water (in a molar ratio of 1:0.5 to 1:1.5) is prepared in a nitro-aromatic hydrocarbon solvent.

-

1,1,1-trichloro-2-methyl-2-propanol is added to the stirred mixture.

-

The reaction mixture is heated to a temperature between 55 °C and 110 °C.

-

After the reaction is complete, the mixture is poured into a mixture of ice and concentrated hydrochloric acid.

-

The aqueous layer is extracted with diethyl ether.

-

The combined ether extracts are washed and dried.

-

The solvent is evaporated to yield α-chloroisobutyric acid.

Role in Pharmaceutical Synthesis: The Clofibrate Connection

2-Chloroisobutyric acid is a pivotal precursor in the industrial synthesis of clofibrate, a lipid-lowering agent belonging to the fibrate class of drugs.[5][6] Clofibrate functions by activating peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism. The synthesis of clofibrate from 2-chloroisobutyric acid is a well-established industrial process.

The following diagram illustrates a generalized workflow for the synthesis of Clofibrate, highlighting the central role of 2-chloroisobutyric acid.

References

- 1. US2777876A - Synthesis of alpha-chloroisobutyric acid - Google Patents [patents.google.com]

- 2. CAS 594-58-1: this compound | CymitQuimica [cymitquimica.com]

- 3. PubChemLite - this compound (C4H7ClO2) [pubchemlite.lcsb.uni.lu]

- 4. 2-Chlorobutyric acid | 4170-24-5 [chemicalbook.com]

- 5. Synthesis of A Series of Clofibrate Drugs – Oriental Journal of Chemistry [orientjchem.org]

- 6. Synthesis and hypolipidemic activity of 2-substituted isobutyric acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

theoretical properties of 2-Chloro-2-methylpropanoic acid

An In-depth Technical Guide on the Theoretical Properties of 2-Chloro-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 2-chloroisobutyric acid, is a halogenated carboxylic acid with significant applications in organic synthesis.[1] Its structure, featuring a chlorine atom and a methyl group on the alpha-carbon, imparts unique reactivity that makes it a valuable intermediate in the production of various compounds, including pharmaceuticals and herbicides.[1][2] This document provides a comprehensive overview of its theoretical properties, potential synthetic routes, and analytical methodologies, compiled from available scientific data.

Physicochemical and Computed Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₇ClO₂ | PubChem[3] |

| Molecular Weight | 122.55 g/mol | PubChem[3] |

| Appearance | Colorless to pale yellow liquid or powder | CymitQuimica[1] |

| Odor | Pungent | CymitQuimica[1] |

| Boiling Point | 77 °C at 10 mmHg | ChemBK |

| Density | 1.249 g/mL at 25 °C | ChemBK |

| Solubility | Soluble in water and organic solvents | CymitQuimica[1] |

| Refractive Index | n20/D 1.436 | ChemBK |

Table 2: Computed Properties from Computational Models

| Property | Value | Source |

| Exact Mass | 122.0134572 Da | PubChem[3] |

| Monoisotopic Mass | 122.0134572 Da | PubChem[3] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| InChI | InChI=1S/C4H7ClO2/c1-4(2,5)3(6)7/h1-2H3,(H,6,7) | PubChem[3] |

| InChIKey | MYCXCBCDXVFXNE-UHFFFAOYSA-N | PubChem[3] |

| SMILES | CC(C)(C(=O)O)Cl | PubChem[3] |

Theoretical Spectral Properties

While specific experimental spectra were not available in the cited literature, the following are the expected spectral characteristics based on the structure of this compound.

-

¹H NMR: A broad singlet in the 10-13 ppm range corresponding to the carboxylic acid proton (-COOH). A singlet around 1.8-2.0 ppm integrating to 6 protons for the two equivalent methyl groups (-CH₃).

-

¹³C NMR: A signal in the 170-180 ppm range for the carbonyl carbon of the carboxylic acid. A signal around 60-70 ppm for the quaternary carbon attached to the chlorine atom. A signal around 25-30 ppm for the two equivalent methyl carbons.

-

Infrared (IR) Spectroscopy: A broad O-H stretch from approximately 2500-3300 cm⁻¹ characteristic of a carboxylic acid. A sharp C=O stretch around 1700-1725 cm⁻¹. A C-Cl stretch in the 600-800 cm⁻¹ region.

-

Mass Spectrometry (Electron Ionization): A molecular ion peak (M⁺) at m/z = 122 and a characteristic M+2 peak at m/z = 124 with an intensity ratio of approximately 3:1, indicative of the presence of one chlorine atom. Common fragments would include the loss of the carboxyl group (-COOH, 45 Da) and the loss of chlorine (-Cl, 35/37 Da).

Reactivity and Synthesis

This compound is a versatile building block. The carboxylic acid group can undergo esterification, amide formation, and reduction. The tertiary alkyl chloride is susceptible to nucleophilic substitution and elimination reactions.

Caption: Logical relationships of the primary reaction types for this compound.

Experimental Protocols

Protocol 1: Representative Synthesis of a 2-Chloroalkanoic Acid

This protocol is adapted from a procedure for synthesizing (S)-2-Chloropropanoic acid from (S)-alanine and can be considered a general method for the diazotization of α-amino acids to α-chloro carboxylic acids.[4]

-

Dissolution: Dissolve the starting amino acid (e.g., 2-amino-2-methylpropanoic acid) in 5 N hydrochloric acid in a three-necked, round-bottomed flask equipped with a mechanical stirrer and a dropping funnel.[4]

-

Cooling: Cool the mixture to 0°C in an ice/salt bath.[4]

-

Diazotization: Add a pre-cooled solution of sodium nitrite in water dropwise while vigorously stirring. Maintain the reaction temperature below 5°C.[4]

-

Reaction Quenching: After the addition is complete, allow the reaction to stand overnight at room temperature.[4]

-

Work-up: Carefully evacuate the flask with stirring to remove nitrogen oxides. The solution is then typically extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.[5][6]

Caption: A generalized workflow for the synthesis of a 2-chloroalkanoic acid via diazotization.

Protocol 2: General Purification Workflow for an Organic Product

This is a generalized purification protocol based on the workup for 2-chloro-2-methylpropane.[6]

-

Phase Separation: Transfer the reaction mixture to a separatory funnel. If two phases are not distinct, add saturated sodium chloride solution to salt out the organic product.[5]

-

Washing: Separate the organic layer. Wash it sequentially with a sodium bicarbonate solution to neutralize any remaining acid, followed by water.[6]

-

Drying: Transfer the washed organic layer to a clean flask and add an anhydrous drying agent like sodium sulfate or magnesium sulfate. Swirl until the liquid is clear.[6]

-

Filtration: Filter off the drying agent.

-

Distillation: Purify the final liquid product by distillation, collecting the fraction that boils at the expected temperature.[5][7]

Caption: A standard experimental workflow for the purification of an organic liquid product.

Protocol 3: Representative RP-HPLC Analytical Method

While a specific HPLC method for this compound was not found, this protocol is based on a validated method for a different N-pyrrolylcarboxylic acid derivative and serves as a strong starting point for method development.[8]

-

System: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV/VIS detector.

-

Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[8]

-

Mobile Phase: A mixture of an organic solvent (e.g., Acetonitrile) and an aqueous buffer (e.g., Phosphate buffer, pH=3) in an isocratic elution mode (e.g., 50:50 v/v).[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Column Temperature: 30 °C.[8]

-

Detection: UV detection at a suitable wavelength (e.g., 225 nm, requires optimization).[8]

-

Sample Preparation: Dissolve a precisely weighed sample in the mobile phase to a known concentration.

-

Injection: Inject a small volume (e.g., 20 µL) of the sample solution.[8]

Predicted Bioactivity and Applications

This compound is utilized in the synthesis of pharmaceuticals and herbicides.[1][2] While specific data on its biological activity or signaling pathway interactions are limited in the search results, its utility as a synthetic precursor suggests that the structural motif is relevant for biologically active molecules. Modern drug discovery often employs computational methods to predict bioactivity.

Machine learning models, such as those using random forest algorithms or chemical language models, can predict the bioactivity of compounds against therapeutic targets like the SARS-CoV-2 main protease (Mpro).[9][10] These models use molecular descriptors and fingerprints calculated from the chemical structure to classify compounds as active or inactive.[10]

Safety and Handling

This compound is a hazardous chemical that requires careful handling.[1]

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source |

| Hazard | H302 | Harmful if swallowed | PubChem[3] |

| H332 | Harmful if inhaled | PubChem[3] | |

| H315 | Causes skin irritation | PubChem[3] | |

| H318 | Causes serious eye damage | PubChem[3] | |

| H412 | Harmful to aquatic life with long lasting effects | PubChem[3] | |

| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection | Fisher Scientific[11] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | Fisher Scientific[11] | |

| S23 | Do not breathe vapour | ChemBK | |

| S28 | After contact with skin, wash immediately with plenty of soap-suds | ChemBK | |

| S45 | In case of accident or if you feel unwell, seek medical advice immediately | ChemBK |

Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1][11] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory when handling this compound.[11]

Conclusion

This compound is a valuable chemical intermediate with well-defined theoretical and physicochemical properties. Its dual reactivity as both a carboxylic acid and an alkyl halide makes it a versatile tool in synthetic chemistry. While detailed experimental data on its synthesis and biological interactions are sparse in the public domain, established chemical principles and protocols for related compounds provide a solid foundation for its use in research and development. Adherence to strict safety protocols is essential when working with this hazardous material.

References

- 1. CAS 594-58-1: this compound | CymitQuimica [cymitquimica.com]

- 2. 2-chloro-2-methylpropionic acid | 594-58-1 [chemicalbook.com]

- 3. This compound | C4H7ClO2 | CID 68987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Making sure you're not a bot! [oc-praktikum.de]

- 6. issr.edu.kh [issr.edu.kh]

- 7. scribd.com [scribd.com]

- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Mpropred: A machine learning (ML) driven Web-App for bioactivity prediction of SARS-CoV-2 main protease (Mpro) antagonists | PLOS One [journals.plos.org]

- 11. fishersci.com [fishersci.com]

2-Chloro-2-methylpropanoic Acid: A Technical Guide to Chemical Hazards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical hazards associated with 2-Chloro-2-methylpropanoic acid (CAS No: 594-58-1). The information is intended to support researchers, scientists, and drug development professionals in the safe handling, storage, and use of this compound. All data is presented to facilitate risk assessment and the implementation of appropriate safety protocols in a laboratory or manufacturing setting.

Chemical Identification and Physical Properties

This compound, also known as 2-chloroisobutyric acid, is a carboxylic acid derivative.[1] It is described as a colorless to pale yellow liquid or powder with a pungent odor.[1][2] It is soluble in water and organic solvents.[1][2]

| Property | Value | Source |

| Molecular Formula | C₄H₇ClO₂ | PubChem[3] |

| Molecular Weight | 122.55 g/mol | PubChem[3] |

| CAS Number | 594-58-1 | PubChem[3] |

| Appearance | Colorless to pale yellow liquid or powder | CymitQuimica[1][2] |

| Odor | Pungent | CymitQuimica[1][2] |

GHS Hazard Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table summarizes its GHS classification.[3]

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Danger | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Danger | |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | Danger | |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Danger | |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects | Danger | None |

Precautionary Statements (Selected): P261, P264, P270, P271, P273, P280, P301+P317, P302+P352, P304+P340, P305+P354+P338, P317, P321, P330, P332+P317, P362+P364, P501.[4]

Toxicological Data

The following sections outline the standard experimental protocols that would be employed to determine such toxicological data.

Experimental Protocols for Acute Toxicity Assessment

The determination of acute toxicity is typically conducted in accordance with internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to assess the adverse effects occurring within a short time of administration of a single dose or multiple doses given within 24 hours.

3.1.1. Acute Oral Toxicity (OECD Test Guideline 420, 423, or 425)

-

Objective: To determine the oral dose of a substance that causes mortality in 50% of a test population (LD50).

-

Test Animals: Typically, young adult rats of a single sex (usually females) are used.[5] Animals are fasted prior to administration of the test substance.[6]

-

Methodology:

-

Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle, with aqueous solutions being preferred.[7]

-

Administration: A single dose is administered by gavage using a stomach tube or cannula.[6] The volume administered is generally limited, for example, to 1-2 mL per 100g of body weight in rodents.[7]

-

Dose Levels: A stepwise procedure is used, starting with a dose expected to produce signs of toxicity. Subsequent animals are dosed at higher or lower levels depending on the outcome for the previous animal. Common starting doses are 5, 50, 300, and 2000 mg/kg body weight.[6]

-

Observation Period: Animals are observed for a period of at least 14 days.[6] Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior.[6]

-

-

Data Analysis: The LD50 value is calculated using statistical methods, such as the maximum likelihood method.[8]

3.1.2. Acute Dermal Toxicity (OECD Test Guideline 402)

-

Objective: To determine the dermal dose of a substance that causes mortality in 50% of a test population (LD50).

-

Test Animals: Adult rats are commonly used.[5] A section of the dorsal skin is shaved 24 hours before the test.[5]

-

Methodology:

-

Application: The test substance is applied uniformly over the shaved area (approximately 10% of the body surface).[9] If the substance is a solid, it is typically moistened with a suitable vehicle (e.g., water) to ensure good contact with the skin.[5]

-

Exposure: The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[9][10]

-

Observation Period: After the 24-hour exposure, the dressing is removed, and the skin is cleaned. Animals are then observed for at least 14 days for signs of toxicity and mortality.[9][10]

-

-

Data Analysis: The dermal LD50 is determined based on the mortality observed at different dose levels.

3.1.3. Acute Inhalation Toxicity (OECD Test Guideline 403 or 436)

-

Objective: To determine the concentration of a substance in the air that causes mortality in 50% of a test population (LC50) following a short exposure period.

-

Test Animals: Young adult rats are the preferred species.[11]

-

Methodology:

-

Exposure System: Animals are exposed in inhalation chambers, which can be either "whole-body" or "nose-only."[4] Nose-only exposure is often preferred for aerosols to prevent ingestion of the substance due to grooming.[4]

-

Atmosphere Generation: The test atmosphere is generated and monitored to ensure a stable and known concentration of the test substance.

-

Exposure Duration: A standard exposure duration is 4 hours.[11][12]

-

Concentration Levels: A series of concentrations are tested. A limit test at a high concentration may be performed first to determine if the substance has very low toxicity.

-

Observation Period: Following exposure, animals are observed for at least 14 days.[12]

-

-

Data Analysis: The LC50 is calculated from the mortality data at different concentrations.

Hazard Management and Emergency Response Workflow

The following diagram illustrates a general workflow for managing the hazards associated with this compound.

Caption: General workflow for hazard management of this compound.

Fire and Explosion Hazards

Information regarding the flammability of this compound is not consistently reported. However, in the event of a fire, it may produce poisonous gases, including hydrogen chloride.[13] Standard firefighting measures appropriate for the surrounding materials should be used. Water spray can be used to cool fire-exposed containers.[13]

Incompatible Materials

This compound may be incompatible with strong acids and chemically active metals such as potassium, sodium, magnesium, and zinc.[13] It may also attack some forms of coatings and metals in the presence of moisture.[13]

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Avoid contact with skin and eyes.[12]

-

Storage: Store in a cool, well-ventilated area away from incompatible substances.[1][2] Keep containers tightly closed.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[12]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

This guide is intended for informational purposes only and should not be a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most current Safety Data Sheet (SDS) for this compound before use.

References

- 1. CAS 594-58-1: this compound | CymitQuimica [cymitquimica.com]

- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 3. This compound | C4H7ClO2 | CID 68987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 6. umwelt-online.de [umwelt-online.de]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. nucro-technics.com [nucro-technics.com]

- 10. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]

- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 12. eurolab.net [eurolab.net]

- 13. researchgate.net [researchgate.net]

The Elusive Crystal Structure of 2-Chloro-2-methylpropanoic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide addresses the current state of knowledge regarding the crystal structure of 2-Chloro-2-methylpropanoic acid (C₄H₇ClO₂), a compound of interest to researchers, scientists, and professionals in drug development. Despite a comprehensive search of chemical and crystallographic databases, a definitive, experimentally determined crystal structure for this compound has not been reported in publicly accessible literature. This guide summarizes the available physicochemical data and presents a detailed, generalized experimental protocol for its crystal structure determination using single-crystal X-ray diffraction, providing a valuable resource for researchers seeking to elucidate its solid-state architecture.

Physicochemical Properties

While crystallographic data is not available, fundamental physicochemical properties of this compound have been documented.

| Property | Value | Source |

| Molecular Formula | C₄H₇ClO₂ | --INVALID-LINK-- |

| Molecular Weight | 122.55 g/mol | --INVALID-LINK-- |

| CAS Number | 594-58-1 | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid or solid | --INVALID-LINK-- |

| Melting Point | Not definitively reported | - |

| Boiling Point | Not definitively reported | - |

| Solubility | Soluble in water and organic solvents | - |

Proposed Experimental Protocol for Crystal Structure Determination

The following section outlines a standard, detailed methodology for the determination of the crystal structure of this compound via single-crystal X-ray diffraction.

Crystallization

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction. Several common crystallization techniques can be employed:

-

Slow Evaporation: A solution of this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is prepared in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature. The solution is then slowly cooled, decreasing the solubility of the compound and inducing crystallization.

Single-Crystal X-ray Diffraction Data Collection

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.

-

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector). Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots. This is typically done using software packages such as CrysAlisPro, SAINT, or XDS.

Structure Solution and Refinement

-

Structure Solution: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This can be achieved using direct methods or Patterson methods, implemented in software like SHELXT or SIR.

-

Structure Refinement: The initial atomic model is then refined against the experimental diffraction data. This process involves adjusting the atomic coordinates, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction patterns. The refinement is typically performed using full-matrix least-squares methods with software such as SHELXL or Olex2.

-

Validation: The final refined crystal structure is validated to ensure its quality and chemical sense. This involves checking for residual electron density, examining bond lengths and angles for reasonableness, and using tools like PLATON or the IUCr's checkCIF service.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for determining the crystal structure of this compound.

Caption: A flowchart outlining the key stages of crystal structure determination.

Conclusion

While the crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive overview of the necessary steps to achieve this goal. The detailed experimental protocol and workflow are intended to serve as a valuable resource for researchers in the field, facilitating future investigations into the solid-state properties of this and related compounds. The elucidation of its crystal structure will undoubtedly provide deeper insights into its molecular conformation, intermolecular interactions, and potential applications in materials science and drug development.

Methodological & Application

Application Notes and Protocols for the Reaction of 2-Chloro-2-methylpropanoic Acid with Amines in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2-chloro-2-methylpropanoic acid with amines is a fundamental transformation in organic synthesis, yielding α,α-disubstituted α-amino acids. These non-proteinogenic amino acids are of significant interest in medicinal chemistry and drug development. Their unique structural features, particularly the gem-disubstitution at the α-carbon, confer specific conformational constraints on peptides and can enhance proteolytic stability.[1][2] This makes them valuable building blocks for the design of peptidomimetics and other bioactive molecules with potential therapeutic applications, including anti-inflammatory and anticancer agents.[3][4] This document provides detailed application notes, experimental protocols, and an overview of the relevance of these compounds in drug discovery.

Reaction Overview and Mechanism

The reaction proceeds via a nucleophilic substitution mechanism. The amine, acting as a nucleophile, attacks the electrophilic α-carbon of this compound, displacing the chloride leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. The choice of solvent, temperature, and base can influence the reaction rate and yield.

Data Presentation: Reaction of this compound with Various Amines

| Amine Type | Amine Example | Solvent | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference(s) |

| Primary Aliphatic | Methylamine | Acetonitrile | Triethylamine | 25-50 | 12-24 | 60-80 | [5] |

| Secondary Aliphatic | Dimethylamine | DMF | K₂CO₃ | 50-80 | 8-16 | 50-70 | [5] |

| Primary Aromatic | Aniline | Toluene | Na₂CO₃ | 80-110 | 24-48 | 40-60 | [5] |

| Substituted Aniline | 4-Fluoroaniline | Dioxane | DIPEA | 100 | 24-48 | 35-55 | [5] |